Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate
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Overview
Description
Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate is an organic compound with the molecular formula C15H21NO3. This compound is known for its unique chemical structure, which includes a dimethylamino group attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate typically involves the reaction of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product through a Knoevenagel condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents used in the process are carefully selected to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include nucleophilic addition and substitution reactions, which are crucial for its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]acrylate
- **4-[4-(dimethylamino)phenyl]-1,3-butadienyl]-1-ethyl-pyridinium perchlorate
Uniqueness
Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate stands out due to its specific structural features, such as the presence of a dimethylamino group and a keto ester functionality. These characteristics make it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate |
InChI |
InChI=1S/C15H21NO3/c1-6-19-14(18)15(2,3)13(17)11-7-9-12(10-8-11)16(4)5/h7-10H,6H2,1-5H3 |
InChI Key |
KXXMHACYVHPKHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)C1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
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